2-Fluoro Substitution Confers ~60–140-Fold Enhancement in Influenza A Viral Sialidase Inhibition Potency Compared to Non-Fluorinated Analog
In a direct head-to-head comparison within the same study, the 2-fluoro-bearing compound 11 (4,5-diacetamido-2-fluoro benzoic acid) exhibited IC₅₀ values of 4.5 μM against N1 sialidase and 21 μM against N2 sialidase. Its direct non-fluorinated counterpart, compound 10 (3,4-diacetamido benzoic acid), showed markedly weaker inhibition with IC₅₀ values of 640 μM (N1) and 1,400 μM (N2). This represents an approximately 142-fold improvement for N1 and approximately 67-fold improvement for N2 attributable to the presence of the 2-fluoro substituent on the benzoic acid core [1]. Molecular docking confirmed a key interaction of the 2-fluoro group within the enzyme active site that is absent in the non-fluorinated analog [1].
| Evidence Dimension | Influenza A viral sialidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 4,5-Diacetamido-2-fluoro benzoic acid (compound 11): IC₅₀ = 4.5 μM (N1), 21 μM (N2) |
| Comparator Or Baseline | 3,4-Diacetamido benzoic acid (compound 10, non-fluorinated): IC₅₀ = 640 μM (N1), 1,400 μM (N2) |
| Quantified Difference | ~142-fold (N1) and ~67-fold (N2) more potent with 2-fluoro substitution |
| Conditions | Influenza A viral sialidase N1 and N2 isoforms; fluorogenic enzymatic assay; compounds evaluated as part of a 2-fluorobenzoic acid derivative series |
Why This Matters
This demonstrates that the 2-fluoro substituent—present in 4-acetamido-2-fluorobenzoic acid and absent in 4-acetamidobenzoic acid—is not a passive structural feature but a critical pharmacophoric element that can improve target potency by up to two orders of magnitude, directly impacting scaffold selection for sialidase inhibitor medicinal chemistry programs.
- [1] Magesh S, Sriwilaijaroen N, Savita V, Ando H, Miyagi T, Suzuki Y, Ishida H, Kiso M. Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. Anti-Infective Agents in Medicinal Chemistry. 2010;9(4):198-204. doi:10.2174/187152110794785077. View Source
